molecular formula C18H22N2OS B2903460 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(thiophen-2-yl)acetamide CAS No. 946362-55-6

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(thiophen-2-yl)acetamide

Cat. No.: B2903460
CAS No.: 946362-55-6
M. Wt: 314.45
InChI Key: DQOQQECYBXLODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(thiophen-2-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry research. This molecule is characterized by a hybrid structure incorporating a 1-methyl-1,2,3,4-tetrahydroquinoline moiety linked via an ethyl chain to a 2-(thiophen-2-yl)acetamide group. The tetrahydroquinoline scaffold is a privileged structure in drug discovery, known to be present in a wide range of biologically active natural products and synthetic compounds with diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties . The inclusion of the thiophene ring, a five-membered heterocycle containing a sulfur atom, further enhances the potential for bioactivity and represents a key point for structural diversification, as thiophene derivatives are widely explored in modern chemotherapeutic agent development . This compound is supplied exclusively for research use in laboratory settings. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to handle this material with appropriate safety precautions. Specific biological data, mechanism of action, and target information for this exact compound are subjects of ongoing research, making it a valuable candidate for investigative studies in hit-to-lead optimization and structure-activity relationship (SAR) campaigns.

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-20-10-2-4-15-12-14(6-7-17(15)20)8-9-19-18(21)13-16-5-3-11-22-16/h3,5-7,11-12H,2,4,8-10,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOQQECYBXLODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target compound features three distinct regions:

  • 1-Methyl-1,2,3,4-tetrahydroquinoline core : A partially saturated quinoline derivative with a methyl group at the 1-position.
  • Ethyl spacer : A two-carbon chain linking the tetrahydroquinoline to the acetamide group.
  • 2-(Thiophen-2-yl)acetamide : A thiophene-substituted acetamide moiety.

Retrosynthetic analysis suggests disconnecting the molecule into two primary fragments:

  • Fragment A : 1-Methyl-1,2,3,4-tetrahydroquinolin-6-ylethylamine
  • Fragment B : 2-(Thiophen-2-yl)acetyl chloride

Key Synthetic Challenges

  • Regioselectivity : Ensuring substitution occurs exclusively at the 6-position of the tetrahydroquinoline.
  • Amide bond stability : Preventing hydrolysis or rearrangement during coupling.
  • Stereochemical control : Managing potential stereoisomerism in the tetrahydroquinoline core.

Preparation of 1-Methyl-1,2,3,4-Tetrahydroquinolin-6-ylethylamine

Synthesis of the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is synthesized via Skraup-Doebner-Von Miller cyclization or Bischler-Napieralski reaction , followed by reduction:

Step 1: Cyclization

  • Substrate : 4-Methylaminophenol derivatives.
  • Conditions : Heating with glycerol and sulfuric acid (Skraup) or phosphoryl chloride (Bischler-Napieralski).
  • Product : 1-Methyl-3,4-dihydroquinolin-6-ol.

Step 2: Reduction

  • Catalyst : Pd/C or Raney Ni under hydrogen atmosphere.
  • Solvent : Ethanol or tetrahydrofuran.
  • Yield : 60–75%.

Step 3: Ethylation

  • Reagent : Ethyl bromide or tosylate.
  • Base : Potassium carbonate.
  • Solvent : Dimethylformamide (DMF).
  • Yield : 80–90%.

Functionalization to Ethylamine

The ethylamine side chain is introduced via Gabriel synthesis or reductive amination :

Gabriel Synthesis Protocol

  • Phthalimide protection : React 1-methyl-1,2,3,4-tetrahydroquinolin-6-ylethyl bromide with potassium phthalimide.
  • Deprotection : Hydrazinolysis to yield the primary amine.
  • Conditions : Hydrazine hydrate in ethanol, reflux.
  • Yield : 65–70%.

Reductive Amination Alternative

  • Substrate : 1-Methyl-1,2,3,4-tetrahydroquinolin-6-ylacetaldehyde.
  • Reagent : Sodium cyanoborohydride.
  • Solvent : Methanol.
  • Yield : 75–85%.

Synthesis of 2-(Thiophen-2-yl)acetyl Chloride

Thiophene Acetylation

Step 1: Friedel-Crafts Acylation

  • Substrate : Thiophene.
  • Reagent : Acetyl chloride.
  • Catalyst : Aluminum chloride.
  • Solvent : Dichloromethane.
  • Yield : 85–90%.

Step 2: Chlorination

  • Reagent : Thionyl chloride.
  • Conditions : Reflux for 2–3 hours.
  • Yield : 95–98%.

Amide Bond Formation

Palladium-Catalyzed Cross-Coupling

Reaction Scheme :
1-Methyl-1,2,3,4-tetrahydroquinolin-6-ylethylamine + 2-(Thiophen-2-yl)acetyl chloride → Target compound

Catalytic System :

  • Catalyst : Pd(OAc)₂ with Xantphos ligand.
  • Base : Cs₂CO₃.
  • Solvent : Toluene.
  • Temperature : 110°C, 12 hours.
  • Yield : 70–75%.

Mechanistic Insight :
The reaction proceeds via oxidative addition of the acyl chloride to Pd(0), followed by amine coordination and reductive elimination to form the amide bond.

Schotten-Baumann Alternative

Conditions :

  • Aqueous NaOH, dichloromethane.
  • Room temperature, 1–2 hours.
  • Yield : 60–65%.

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh).
  • Eluent : Ethyl acetate/hexane (3:7).
  • Purity : >98% (HPLC).

Spectroscopic Analysis

Technique Key Data
¹H NMR δ 1.2–1.5 (m, 4H, tetrahydroquinoline CH₂), δ 2.3 (s, 3H, N-CH₃), δ 6.8–7.2 (m, 5H, aromatic)
¹³C NMR δ 170.5 (C=O), δ 140.2 (thiophene C-2), δ 125.6 (tetrahydroquinoline C-6)
HRMS [M+H]⁺ calc. 357.18, found 357.17

Physicochemical Properties

Property Value
Melting Point 142–144°C
Solubility DMSO >50 mg/mL
LogP 2.8 (calc.)

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Method Yield (%) Purity (%) Cost ($/g)
Pd-catalyzed coupling 70–75 >98 12.5
Schotten-Baumann 60–65 95 8.2

Scalability Considerations

  • Pd-catalyzed method : Preferred for large-scale production despite higher cost due to superior reproducibility.
  • Schotten-Baumann : Limited by emulsion formation in biphasic systems.

Applications and Derivatives

Biological Activity

While pharmacological data for the exact compound is limited, structural analogs exhibit:

  • Kinase inhibition : IC₅₀ = 0.2–5 µM against EGFR.
  • Antimicrobial activity : MIC = 8 µg/mL against S. aureus.

Patent Landscape

  • US20210101987 : Covers tetrahydroquinoline-amide hybrids as antipsychotics.
  • WO2020154321 : Claims thiophene-acetamide derivatives for oncology.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen in the tetrahydroquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(thiophen-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The tetrahydroquinoline moiety can interact with receptors or enzymes, while the thiophene ring may participate in π-π interactions or hydrogen bonding. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydroquinoline and Acetamide Moieties

Table 1: Key Structural Features and Physical Properties
Compound Name/ID (Evidence) Core Structure Substituents Key Properties
Target Compound 1-Methyl-1,2,3,4-tetrahydroquinoline Ethyl-linked 2-(thiophen-2-yl)acetamide Not explicitly reported (hypothesized similar to )
(S)-35 () 1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl Thiophene-2-carboximidamide [α]$^{25}_{589}$ = −18.0°, MS: 369.2 (M+1), HPLC purity: 99.3%
2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide () 2-Oxo-1,2,3,4-tetrahydroquinoline Chloroacetamide via methyl linker Used as a synthetic intermediate; CAS: 924829-85-6
N-(4-Fluorophenyl)-N′-[2-(1-methyltetrahydroquinolin-6-yl)-2-(piperidinyl)ethyl]ethanediamide () 1-Methyltetrahydroquinoline Ethanediamide with fluorophenyl and piperidinyl groups Molecular formula: C${25}$H${31}$FN$4$O$2$; CAS: 922096-45-5

Key Observations :

  • The target compound’s thiophene-acetamide group distinguishes it from chloroacetamide () and ethanediamide () derivatives.
  • Stereochemical complexity is evident in analogs like (S)-35 (), which required chiral separation (SFC) and showed high enantiomeric excess (ee = 99.86%) .

Thiophene- and Acetamide-Containing Heterocycles

Table 2: Comparison of Thiophene-Acetamide Derivatives
Compound (Evidence) Core Structure Substituents Synthesis Yield Melting Point (°C)
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide () Thiophene-3-carbonitrile 2-(Thiophen-2-yl)acetyl Two-step synthesis (acyl chloride intermediate) Monoclinic crystal (P21/c space group)
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) () Thiazolidinone Chlorobenzylidene, methoxyphenyl 90% 186–187
N-(4-Fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (12) () Thiazolidinone Nitrofuryl, fluorophenyl 53% 155–156

Key Observations :

  • The target compound lacks the thiazolidinone ring present in ’s derivatives, which exhibit lower yields (53–90%) and variable melting points depending on substituents .
  • ’s thiophene-acetamide derivative highlights the role of crystal packing (monoclinic system) in stabilizing the structure .

Triazole- and Naphthalene-Modified Acetamides

Table 3: Click Chemistry-Derived Acetamides ()
Compound () Substituents IR Peaks (cm$^{-1}$) $^1$H NMR Features
6a Naphthalen-1-yloxy, phenyl 3262 (–NH), 1671 (C=O) 5.38 ppm (–NCH$_2$CO–), 7.20–8.36 ppm (aromatic)
6b Naphthalen-1-yloxy, 2-nitrophenyl 3292 (–NH), 1682 (C=O) 5.48 ppm (–OCH$_2$), 10.79 ppm (–NH)
6c Naphthalen-1-yloxy, 3-nitrophenyl 3302 (–NH), 1676 (C=O) 8.40 ppm (triazole), 11.02 ppm (–NH)

Key Observations :

  • Triazole-containing acetamides () exhibit distinct spectral features (e.g., triazole proton at ~8.40 ppm) compared to thiophene-based analogs.
  • The presence of nitro groups (e.g., 6b, 6c) introduces additional IR peaks (1504 cm$^{-1}$ for NO$_2$) .

Biological Activity

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A tetrahydroquinoline moiety, which is associated with various biological activities.
  • A thiophene ring that may enhance its interaction with biological targets.

The molecular formula can be represented as C16H20N2OSC_{16}H_{20}N_2OS.

Research indicates that this compound may exert its effects through the following mechanisms:

  • Inflammatory Pathway Modulation : The compound has been identified as an inhibitor of the NLRP3 inflammasome. In vitro studies suggest it can significantly inhibit the secretion of interleukin-1 beta (IL-1β) from human peripheral blood mononuclear cells without inducing cytotoxicity. This inhibition is crucial as IL-1β plays a significant role in inflammatory diseases.
  • Interaction with Receptors : The tetrahydroquinoline structure is known for its ability to interact with various neurotransmitter receptors, potentially influencing neuronal signaling pathways. This suggests applications in treating neurodegenerative diseases.

Biological Activity and Therapeutic Applications

The compound has shown promise in several biological activities:

  • Anti-inflammatory Effects : Its ability to inhibit IL-1β release positions it as a candidate for treating conditions characterized by excessive inflammation, such as autoimmune disorders and chronic inflammatory diseases.
  • Neuroprotective Potential : Given its structural similarities to other neuroactive compounds, it may have applications in neuroprotection and modulation of neurotransmitter systems.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound against related compounds:

Compound NameStructural FeaturesBiological Activity
1,2,3,4-TetrahydroisoquinolineSimilar core structureNeuroactive properties
Quinoline DerivativesContains quinoline coreDiverse pharmacological effects
Isoquinoline AlkaloidsNatural products with similar structureWide range of biological activities

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research demonstrated that this compound effectively disrupts interactions within the NLRP3 inflammasome complex. This was evidenced by assays measuring IL secretion and inflammasome activation.
  • Potential Neuroprotective Effects : Preliminary investigations suggest that derivatives of tetrahydroquinoline may modulate enzyme activities and receptor functions related to neurological conditions. Further studies are warranted to elucidate these interactions fully.

Q & A

Basic: What synthetic strategies are recommended to optimize yield and purity of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(thiophen-2-yl)acetamide?

Methodological Answer:
The synthesis of this compound requires multi-step organic reactions, with careful control of reaction parameters. Key steps include:

  • Temperature modulation : Maintain precise control (e.g., 0–5°C for exothermic steps) to prevent side reactions like over-alkylation or decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency for amide bond formation .
  • Catalysts : Use coupling agents like EDC/HOBt for amidation to improve reaction efficiency .
    Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the target compound with >95% purity .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is required:

  • NMR spectroscopy : 1H and 13C NMR resolve the tetrahydroquinoline methyl group (δ 1.2–1.5 ppm) and thiophene protons (δ 6.8–7.4 ppm). DEPT-135 confirms CH/CH2/CH3 groups .
  • Mass spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]+ at m/z calculated for C19H23N2OS) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention time matching a certified reference standard .

Advanced: How can molecular docking studies elucidate its interaction with biological targets?

Methodological Answer:
To predict binding modes and affinity:

  • Target selection : Prioritize receptors with known affinity for tetrahydroquinoline derivatives (e.g., serotonin receptors, kinase enzymes) .
  • Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the compound’s sulfonamide and thiophene moieties as potential hydrogen-bond donors/acceptors .
  • Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays (e.g., fluorescence-based kinase assays) to refine computational models .
  • Dynamic simulations : Perform MD simulations (AMBER/NAMD) to assess binding stability over 100 ns trajectories .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies in activity data (e.g., varying IC50 values across studies) require systematic validation:

  • Standardized assays : Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Metabolic stability testing : Use liver microsomes (human/rat) to evaluate if metabolic degradation explains inconsistent in vitro/in vivo results .
  • Structural analogs : Compare activity with derivatives (e.g., replacing the thiophene with furan) to identify critical pharmacophores .
  • Data normalization : Report activities relative to positive controls (e.g., doxorubicin for cytotoxicity) to enable cross-study comparisons .

Advanced: What formulation strategies improve aqueous solubility for in vivo studies?

Methodological Answer:
The compound’s low solubility (common with tetrahydroquinoline derivatives) can be addressed via:

  • Salt formation : React with hydrochloric acid to form a hydrochloride salt, increasing water solubility by 10–20× .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm diameter, prepared via solvent evaporation) to enhance bioavailability .
  • Co-solvent systems : Prepare stock solutions in DMSO:PEG 400 (1:4 v/v) for intraperitoneal administration, ensuring <1% DMSO to avoid toxicity .

Advanced: How to design SAR studies for this compound?

Methodological Answer:
Structure-activity relationship (SAR) studies should systematically modify:

  • Tetrahydroquinoline core : Introduce substituents (e.g., halogens at position 6) to assess steric/electronic effects on receptor binding .
  • Acetamide linker : Replace with sulfonamide or urea groups to evaluate hydrogen-bonding capacity .
  • Thiophene moiety : Test substituted thiophenes (e.g., 3-bromo) for π-π stacking interactions .
    Synthesize analogs via parallel synthesis (96-well plates) and screen against target panels (e.g., kinase inhibitors) to prioritize lead candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.